N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a benzothiazole moiety substituted with a chlorine atom at the 4-position, linked via a carboxamide group to a 2,3-dihydro-1,4-benzodioxine ring.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-10-2-3-11(15-14(10)18-8-23-15)19-16(20)9-1-4-12-13(7-9)22-6-5-21-12/h1-4,7-8H,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZCFEVDBIKBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H14ClN2O3S |
| Molecular Weight | 364.82 g/mol |
| Chemical Class | Benzothiazole derivative |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric sites.
- Receptor Modulation : It can modulate receptor function by interacting with the receptor's binding domain, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Anticancer Activity
Research has indicated that derivatives containing the benzothiazole moiety exhibit notable anticancer properties. A study demonstrated that compounds similar to N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine were effective in inhibiting growth in various cancer cell lines. For instance:
- CCT251236 , a related compound with a benzodioxane structure, was reported to inhibit the HSF1 pathway and showed growth inhibitory activities in human ovarian carcinoma models .
Anti-inflammatory Properties
The anti-inflammatory potential of benzodioxane derivatives has been well documented. For example:
- A study highlighted that certain 1,4-benzodioxane analogs exhibited significant anti-inflammatory activities. The structure-activity relationship (SAR) indicated that specific substitutions at position 6 enhanced anti-inflammatory effects .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The benzothiazole derivatives have been explored for their ability to inhibit bacterial growth and could serve as potential leads for developing new antimicrobial agents .
Study 1: Anticancer Efficacy
In a recent study assessing the anticancer efficacy of benzothiazole derivatives, N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine was evaluated for its ability to induce apoptosis in breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Study 2: Anti-inflammatory Activity
A comparative analysis was conducted on various benzodioxane derivatives for their anti-inflammatory effects using an in vitro model of lipopolysaccharide (LPS)-induced inflammation. The compound exhibited a dose-dependent decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Core Heterocycles: The target compound contains a benzothiazole ring, which is absent in sulfonamide derivatives (e.g., ).
Substituent Effects: Chloro vs. Methyl/Fluorine: The 4-chloro group on the benzothiazole in the target compound may increase lipophilicity and steric hindrance compared to the methyl or fluorine groups in sulfonamide analogs . This could influence membrane permeability and target affinity. Carboxamide vs.
Biological Implications: Sulfonamide derivatives (e.g., ) demonstrated antibacterial activity, likely due to sulfonamide’s role as a dihydropteroate synthase inhibitor. The target compound’s carboxamide-benzothiazole structure may target different pathways, such as kinase inhibition or oxidative stress modulation. The furan-2-carbonyl and cyano substituents in introduce additional hydrogen-bond acceptors or electron-withdrawing groups, which could modulate metabolic stability or bioavailability.
Research Findings and Limitations
- Synthetic Routes : The synthesis of benzodioxine-linked compounds often involves coupling reactions, as seen in sulfonamide derivatives . The target compound likely requires similar methodologies, with precise control over chloro-substitution on the benzothiazole.
Q & A
What are the standard synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can reaction conditions be optimized using computational methods?
Basic Research Question
The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivatives with substituted benzothiazole amines. A methodological approach includes:
- Step 1 : Pre-functionalization of the benzothiazole core (e.g., introducing chloro substituents) via electrophilic substitution .
- Step 2 : Amide bond formation using coupling agents like EDCI/HOBt under inert conditions .
- Optimization : Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Tools like Gaussian or ORCA can identify energy barriers, enabling iterative adjustments to solvents, temperatures, or catalysts .
Which spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions between NMR and mass spectrometry be resolved?
Basic Research Question
Characterization requires a multi-technique approach:
- NMR : Use - and -NMR to confirm substituent positions and amide linkage integrity. For chloro-benzothiazole systems, -NMR (if fluorine analogs exist) can clarify electronic environments .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- Contradiction Resolution : If discrepancies arise (e.g., unexpected peaks in NMR vs. MS), apply statistical experimental design (e.g., factorial analysis) to isolate variables like solvent purity or instrument calibration errors .
How can researchers design experiments to investigate the compound’s pharmacokinetic properties while minimizing reliance on in vivo testing?
Advanced Research Question
A tiered in silico-to-in vitro strategy reduces animal use:
- Step 1 : Use molecular dynamics simulations (e.g., GROMACS) to predict membrane permeability and metabolic stability .
- Step 2 : Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for absorption, cytochrome P450 inhibition assays) .
- Step 3 : Apply machine learning models trained on existing ADME datasets to extrapolate bioavailability and half-life .
What methodologies address discrepancies between theoretical predictions (e.g., computational reactivity) and experimental outcomes in this compound’s synthesis?
Advanced Research Question
Resolving such contradictions requires systematic validation:
- Pathway Validation : Re-run computational simulations (e.g., transition state searches) under experimentally observed conditions (e.g., solvent polarity, pH) .
- Data Integration : Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to cross-reference computed reaction coordinates with experimental HPLC traces or kinetic data .
- Feedback Loops : Implement ICReDD’s iterative framework, where experimental results refine computational parameters (e.g., dielectric constants, steric effects) to improve model accuracy .
How can multi-omics data (e.g., proteomics, metabolomics) be integrated to study this compound’s biological interactions?
Advanced Research Question
A systems biology approach is critical:
- Network Analysis : Use tools like Cytoscape to map protein targets (via docking studies) onto metabolic pathways, identifying off-target effects .
- Data Fusion : Apply multivariate statistical methods (e.g., PCA or PLS regression) to correlate transcriptomic changes (RNA-seq) with metabolite profiles (LC-MS) post-treatment .
- Machine Learning : Train neural networks on omics datasets to predict dose-response relationships or toxicity thresholds .
What experimental designs are optimal for assessing the compound’s stability under varying environmental conditions (e.g., light, humidity)?
Basic Research Question
Adopt a DOE (Design of Experiments) framework:
- Factors : Light intensity, temperature, humidity, pH.
- Response Variables : Degradation rate (HPLC), polymorphic transitions (PXRD).
- Statistical Analysis : Use Taguchi methods or response surface modeling to identify critical degradation factors and optimize storage conditions .
How can researchers validate the compound’s mechanism of action when conflicting biochemical assay results arise?
Advanced Research Question
A multi-modal validation protocol is essential:
- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with cellular thermal shift assays (CETSA) to confirm target engagement .
- Knockout Models : Use CRISPR-Cas9 to silence putative targets and assess residual activity in cell-based assays .
- Bayesian Inference : Apply probabilistic models to weigh evidence from conflicting datasets and prioritize follow-up experiments .
Notes on Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
